2-Hydroxy-4-nitrobenzamide

Description

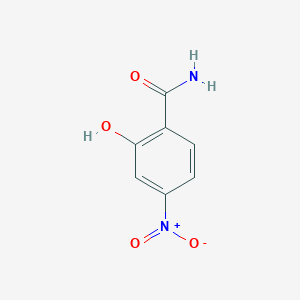

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(9(12)13)3-6(5)10/h1-3,10H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTKDMZMTVPRPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738442 | |

| Record name | 2-Hydroxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2912-77-8 | |

| Record name | 2-Hydroxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Hydroxy 4 Nitrobenzamide

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and electronic environment of 2-Hydroxy-4-nitrobenzamide. Analysis of the vibrational modes allows for a comprehensive understanding of the functional groups, intramolecular interactions, and charge distribution within the molecule.

Comprehensive Assignment of Vibrational Wavenumbers

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the various functional moieties: the hydroxyl group, the nitro group, the amide group, and the benzene (B151609) ring. The assignment of these bands is based on established group frequency correlations from studies on analogous molecules such as o-nitrobenzamide and other substituted benzamides. muthayammal.inresearchgate.net

Key vibrational modes include the stretching and bending of O-H, N-H, C=O, and N-O bonds, as well as the characteristic vibrations of the aromatic ring. The wavenumbers for these modes in both FT-IR and Raman spectra provide a detailed fingerprint of the molecule's structure.

Interactive Table 1: Representative Vibrational Wavenumber Assignments for this compound Note: These are expected assignments based on data from structurally similar compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (FT-IR) | Intensity (Raman) |

| ν(N-H) asym | Amide | ~3400 | Medium | Weak |

| ν(N-H) sym | Amide | ~3280 | Medium | Weak |

| ν(O-H) | Phenol | 3200-2800 | Strong, Broad | Weak |

| ν(C-H) | Aromatic | 3100-3000 | Medium | Strong |

| ν(C=O) (Amide I) | Amide | ~1660 | Strong | Medium |

| δ(N-H) (Amide II) | Amide | ~1620 | Strong | Medium |

| ν(C=C) | Aromatic | 1600-1450 | Medium-Strong | Strong |

| ν(NO₂) asym | Nitro | ~1530 | Strong | Strong |

| ν(NO₂) sym | Nitro | ~1350 | Strong | Strong |

| ν(C-N) | Amide/Aromatic | ~1300 | Medium | Medium |

| ν(C-O) | Phenol | ~1250 | Strong | Medium |

| γ(C-H) | Aromatic | 900-700 | Strong | Weak |

(ν = stretching, δ = in-plane bending, γ = out-of-plane bending, asym = asymmetric, sym = symmetric)

Analysis of Intramolecular Hydrogen Bonding Networks (e.g., NH-stretching red-shifts)

A significant feature of this compound's structure is the presence of strong intramolecular hydrogen bonds. researchgate.net The primary hydrogen bond exists between the hydrogen of the 2-hydroxy group and the oxygen of the amide carbonyl group, forming a stable six-membered ring. This interaction is evident in the FT-IR spectrum, where the O-H stretching vibration appears as a very broad and significantly red-shifted band (moved to a lower wavenumber), typically in the 3200-2800 cm⁻¹ region, compared to a free hydroxyl group (~3600 cm⁻¹). acs.orgmasterorganicchemistry.com

Investigation of Charge Transfer Interactions via Vibrational Modes

The electronic structure of this compound is characterized by intramolecular charge transfer (ICT). This arises from the "push-pull" nature of the substituents on the benzene ring: the electron-donating hydroxyl (-OH) and amide (-CONH₂) groups (push) and the strongly electron-withdrawing nitro (-NO₂) group (pull). nih.govnih.gov

This ICT significantly influences the vibrational spectrum. The transfer of electron density from the donor groups to the acceptor group through the π-conjugated system of the benzene ring alters the bond orders of the participating bonds. researchgate.net For instance, the C=O and N-O bond polarities are enhanced, which can affect their stretching frequencies. The vibrational modes of the aromatic ring, particularly in the 1600-1400 cm⁻¹ region, are also sensitive to these electronic perturbations. Changes in the intensity and position of these bands compared to unsubstituted benzamide (B126) can provide qualitative evidence of the extent of charge transfer within the molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural connectivity and electronic environment of the nuclei in this compound. ¹H and ¹³C NMR spectra provide complementary information to confirm the molecular structure.

Proton (¹H) NMR Spectral Interpretation and Chemical Shift Correlations

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic, amide, and hydroxyl protons. The chemical shifts are heavily influenced by the electronic effects of the substituents.

Aromatic Protons : The three protons on the benzene ring appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C5 position, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded and appear at the highest chemical shift. The proton at C3, ortho to the carbonyl, and the proton at C6, ortho to the hydroxyl group, will have distinct chemical shifts influenced by these neighboring groups.

Amide Protons (-CONH₂) : Due to restricted rotation around the C-N bond, the two amide protons are chemically non-equivalent and are expected to appear as two separate broad singlets. Their chemical shifts can vary depending on the solvent and concentration due to intermolecular hydrogen bonding.

Hydroxyl Proton (-OH) : The phenolic proton signal is typically a broad singlet. Its chemical shift is significantly downfield due to strong intramolecular hydrogen bonding with the amide carbonyl, often appearing above δ 12 ppm. farmaceut.org

Interactive Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Splitting Patterns for this compound Note: Predicted values in DMSO-d₆ relative to TMS.

| Proton | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |

| OH | 2 | > 12.0 | br s | - |

| H-3 | 3 | ~8.0-8.2 | d | J ≈ 2 Hz |

| H-5 | 5 | ~8.2-8.4 | dd | J ≈ 9 Hz, 2 Hz |

| H-6 | 6 | ~7.1-7.3 | d | J ≈ 9 Hz |

| NH₂ | - | ~7.5-8.5 | 2 x br s | - |

(δ = chemical shift, s = singlet, d = doublet, dd = doublet of doublets, br = broad)

Carbon-13 (¹³C) NMR Characterization and Structural Connectivity

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one carbonyl carbon. The chemical shifts provide direct information about the carbon skeleton and the electronic environment of each carbon atom. hw.ac.ukoregonstate.edu

Carbonyl Carbon (C=O) : This is the most deshielded carbon and appears furthest downfield, typically in the range of δ 165-170 ppm.

Aromatic Carbons :

C2 (bearing -OH) : This carbon is significantly deshielded by the attached oxygen and is expected in the δ 155-160 ppm region.

C4 (bearing -NO₂) : The electron-withdrawing nitro group also causes a downfield shift, placing this carbon signal in the δ 145-150 ppm region.

C1 (bearing -CONH₂) : This quaternary carbon will likely appear around δ 120-125 ppm.

C3, C5, C6 : These protonated carbons will appear in the δ 115-130 ppm range, with their specific shifts determined by the combined electronic effects of the substituents.

Interactive Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Note: Predicted values in DMSO-d₆ relative to TMS.

| Carbon Atom | Position | Predicted δ (ppm) |

| C=O | - | 168.0 |

| C-2 | -OH | 158.0 |

| C-4 | -NO₂ | 148.0 |

| C-6 | -CH | 129.0 |

| C-5 | -CH | 122.0 |

| C-1 | -CONH₂ | 121.0 |

| C-3 | -CH | 118.0 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass. For this compound, with a molecular formula of C_7H_6N_2O_4, the theoretical exact mass can be calculated for its molecular ion.

Precise Molecular Weight Determination The monoisotopic mass of this compound is calculated by summing the masses of the most abundant isotopes of its constituent atoms.

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Total Monoisotopic Mass | 182.032758 |

Fragmentation Analysis While specific fragmentation data for this compound is not readily available, analysis of similar structures, such as 2-Nitro-N-(4-nitrophenyl)benzamide, provides insights into its likely fragmentation pathways under mass spectrometric conditions. researchgate.net For this related compound, the mass spectrum shows the molecular ion peak, and the base peak originates from the aroyl cation. researchgate.net This suggests that a primary fragmentation event for this compound would be the cleavage of the amide bond, leading to the formation of a stable 2-hydroxy-4-nitrobenzoyl cation. Further fragmentation could involve the loss of small neutral molecules like CO and NO_2 from this cation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected to be influenced by its aromatic system and the presence of auxochromic (–OH, –NH_2) and chromophoric (–NO_2, C=O) groups.

Electronic Transitions and Conjugation The UV-Vis spectrum of compounds with similar functionalities, such as 4-nitrophenol, shows absorption bands corresponding to π→π* and n→π* transitions. The presence of the nitro group and the hydroxyl group, along with the benzene ring and the amide group, creates an extended conjugated system in this compound. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the absorption maxima to longer wavelengths.

In alkaline conditions, the deprotonation of the phenolic hydroxyl group would lead to the formation of a phenolate (B1203915) anion. This would increase the electron-donating ability of the oxygen, enhance the intramolecular charge transfer, and cause a significant red shift in the absorption spectrum, which is characteristic of nitrophenolate ions.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly documented, analysis of closely related compounds provides a strong basis for understanding its solid-state characteristics.

Determination of Crystal Packing and Molecular Conformation

The crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, reveals that it crystallizes in the orthorhombic space group P 212121. researchgate.net In this structure, the dihedral angle between the two aromatic rings is 82.32(4)°. researchgate.net The nitro groups are slightly twisted with respect to their attached phenyl rings. researchgate.net For this compound, a similar non-planar conformation between the two aromatic rings can be expected, influenced by steric hindrance and the formation of intramolecular hydrogen bonds.

Identification and Characterization of Intermolecular Hydrogen Bonding and Other Supramolecular Interactions

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular hydrogen bonds. The amide group (N-H) and the hydroxyl group (O-H) can act as hydrogen bond donors, while the carbonyl oxygen, the nitro group oxygens, and the hydroxyl oxygen can act as hydrogen bond acceptors.

In the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide, intermolecular N-H···O hydrogen bonds are key to stabilizing the structure, creating a three-dimensional network. researchgate.net It is highly probable that this compound would exhibit similar, and likely more extensive, hydrogen bonding networks due to the additional hydroxyl group, which can participate in strong O-H···O or O-H···N interactions.

Cocrystallization and Crystal Engineering Approaches for Tailoring Solid-State Properties

Cocrystallization is a technique used in crystal engineering to modify the physicochemical properties of a solid without altering its chemical structure. This is achieved by combining a target molecule with a coformer in a specific stoichiometric ratio in a crystalline lattice.

While there are no specific reports on the cocrystallization of this compound, the principles of crystal engineering can be applied. The presence of robust hydrogen bonding functional groups (amide and hydroxyl) makes it an excellent candidate for forming cocrystals with various coformers. For instance, coformers containing carboxylic acids or pyridine (B92270) moieties could form predictable supramolecular synthons with the amide and hydroxyl groups of this compound. This approach could be used to tailor properties such as solubility, stability, and melting point. Studies on related molecules, such as 2-chloro-4-nitrobenzoic acid, have shown successful formation of cocrystals and molecular salts with various pharmaceutically relevant compounds. nih.gov

Computational and Theoretical Investigations of 2 Hydroxy 4 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and efficiency for studying the electronic structure of molecules. researchgate.net It is widely used to predict a variety of molecular properties for compounds like 2-Hydroxy-4-nitrobenzamide.

Geometry optimization is a computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. wikipedia.orgscm.com This process identifies the most stable conformation of the molecule by minimizing the net inter-atomic forces. wikipedia.orgyoutube.com For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

DFT methods, particularly using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), are commonly employed to perform these calculations. nih.gov The resulting optimized structure represents a stationary point on the potential energy surface and serves as the fundamental input for subsequent computational analyses, including vibrational spectra and electronic properties. wikipedia.org

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (amide) | ~1.25 |

| C-N (amide) | ~1.36 | |

| N-O (nitro) | ~1.23 | |

| O-H (hydroxyl) | ~0.97 | |

| Bond Angle (°) | O-C-N (amide) | ~122 |

| C-C-N (nitro) | ~118 | |

| C-C-O (hydroxyl) | ~120 |

DFT calculations are highly effective in predicting the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. nih.gov These theoretical predictions are invaluable for assigning specific vibrational modes (e.g., stretching, bending, wagging) to the experimentally observed spectral bands. researchgate.net

For this compound, key vibrational modes include the O-H stretch of the hydroxyl group, N-H stretching of the amide group, the C=O stretch of the carbonyl group, and the symmetric and asymmetric stretches of the nitro (NO₂) group. researchgate.netnih.gov A comparison between the calculated and experimental (FT-IR, FT-Raman) spectra is crucial for validating the accuracy of the computational model. nih.gov Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and the approximations inherent in the DFT method, leading to better agreement with experimental data. ijcce.ac.ir

| Vibrational Mode | Functional Group | Expected Experimental Range | Typical Calculated (Scaled) Value |

|---|---|---|---|

| O-H Stretch | Hydroxyl | 3200-3400 | ~3350 |

| N-H Stretch | Amide | 3100-3300 | ~3200 |

| C=O Stretch | Amide | 1640-1680 | ~1660 |

| NO₂ Asymmetric Stretch | Nitro | 1500-1560 | ~1540 |

| NO₂ Symmetric Stretch | Nitro | 1335-1365 | ~1350 |

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich aromatic ring and the hydroxyl group, while the LUMO is likely centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer. From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity. mdpi.comnih.gov

| Property | Symbol | Typical Calculated Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | -6.5 to -7.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | -2.0 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability |

| Chemical Hardness | η | 2.0 to 2.5 | Resistance to change in electron distribution |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is highly useful for identifying sites that are prone to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions like hydrogen bonding. nih.gov The MEP map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich), and blue signifies regions of positive electrostatic potential (electron-poor). researchgate.net

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be localized around the highly electronegative oxygen atoms of the carbonyl, hydroxyl, and nitro groups. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the amide and hydroxyl groups, making them favorable sites for nucleophilic attack and for acting as hydrogen bond donors.

Molecular Docking Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational simulation that predicts how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein or enzyme. researchgate.net This technique is fundamental in drug discovery for predicting binding affinity (often expressed as a docking score) and elucidating the binding mode. nih.gov

Docking simulations can reveal key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the target protein. nih.gov For this compound, the hydroxyl and amide groups can act as both hydrogen bond donors and acceptors, while the nitro group can act as a hydrogen bond acceptor. Studies on similar nitrobenzamide derivatives have shown their potential to bind to enzymes like inducible nitric oxide synthase (iNOS) and α-glucosidase, forming stable complexes through such interactions. nih.govnih.gov

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Example: Cyclooxygenase-2 (COX-2) | -7.0 to -9.0 | Arg120, Tyr355, Ser530 | Hydrogen bonds (with -OH, -CONH₂, -NO₂), Pi-Alkyl (with aromatic ring) |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are mathematical modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.orgmeilerlab.org These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity or property. wikipedia.org

The primary goal of QSAR/QSPR is predictive design; a validated model can be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and accelerating the design of molecules with enhanced properties. nih.gov For a series of this compound derivatives, a QSAR study could identify which structural features are most important for a specific biological effect. For instance, a study on related nitro-hydroxybenzamide compounds identified the presence of nitro and hydroxyl groups as key determinants for their activity as photosynthetic inhibitors, demonstrating the power of QSAR in rational design. nih.gov

Exploration of Electro-Optical Properties (e.g., Hyperpolarizability) for Material Science Applications

The investigation into the electro-optical properties of organic molecules, such as this compound, is a crucial aspect of material science, particularly in the development of new materials for nonlinear optical (NLO) applications. NLO materials are pivotal for various technologies, including optical switching, data storage, and frequency conversion. The NLO response of a material is rooted in its molecular structure and the behavior of its electrons under an external electric field, such as that from a high-intensity laser.

Theoretical and computational chemistry provide powerful tools to predict and understand the NLO properties of molecules before their synthesis and experimental characterization. Techniques like Density Functional Theory (DFT) are commonly employed to calculate key parameters that govern a molecule's NLO response. These parameters include the dipole moment (μ), polarizability (α), and, most importantly for NLO applications, the first hyperpolarizability (β).

The first hyperpolarizability is a measure of the nonlinear response of a molecule to an applied electric field and is directly related to the second-order NLO effects. Molecules with large hyperpolarizability values are promising candidates for NLO materials. The molecular structure of this compound, featuring both electron-donating (-OH, -NH₂) and electron-withdrawing (-NO₂) groups attached to an aromatic system, suggests the potential for significant intramolecular charge transfer (ICT). This ICT is a key mechanism for generating a large NLO response.

The general approach in these computational investigations involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its most stable energetic conformation.

Calculation of Electro-Optical Properties: Using the optimized geometry, properties such as the dipole moment, polarizability, and first hyperpolarizability are calculated. These calculations are often performed using DFT with a suitable basis set.

The calculated values are then often compared to those of a known NLO material, such as urea, to gauge their potential.

To illustrate the type of data generated in such computational studies, the following tables present hypothetical, yet representative, calculated electro-optical properties for a molecule like this compound, based on findings for similar nitro-aromatic compounds.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 6.5 | Debye |

| Mean Polarizability (α) | 25.0 x 10-24 | esu |

| First Hyperpolarizability (β) | 30.0 x 10-30 | esu |

The components of the first hyperpolarizability tensor (β) provide more detailed information about the directionality of the NLO response.

| Hyperpolarizability Component | Calculated Value (x 10-30 esu) |

|---|---|

| βxxx | 15.2 |

| βxxy | -2.5 |

| βxyy | 4.8 |

| βyyy | -8.1 |

| βtotal | 30.0 |

These tables showcase the kind of detailed quantitative data that computational studies can provide. A large total hyperpolarizability value (β_total), significantly greater than that of reference materials, would indicate that this compound could be a promising candidate for further investigation in the field of material science for NLO applications. The interplay of the hydroxyl, nitro, and amide functional groups within the benzamide (B126) framework is expected to facilitate the charge transfer necessary for a strong second-order NLO response. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its potential in this technologically important area.

Pharmacological and Biological Activity Profiling of 2 Hydroxy 4 Nitrobenzamide and Its Analogues

Antimicrobial Activity Evaluations

Nitroaromatic compounds, including various nitrobenzamide derivatives, have been identified as a promising class of antimicrobial agents. mdpi.combohrium.com Their activity is often linked to the nitro group, which can be metabolically reduced within microbial cells to form reactive intermediates that induce cellular damage. Research has focused on evaluating their spectrum of activity against a range of clinically relevant pathogens.

Antibacterial Spectrum against Gram-Positive and Gram-Negative Bacteria

The antibacterial potential of 2-hydroxy-4-nitrobenzamide analogues has been assessed against both Gram-positive and Gram-negative bacteria. ijpbs.com Generally, Gram-negative bacteria possess an outer membrane that can act as a formidable barrier, often rendering them more resistant to antibacterial agents than their Gram-positive counterparts. nih.gov

Derivatives of 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), an analogue, have demonstrated notable activity against Gram-positive bacteria, including virulent strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Studies on HMB indicate a minimum inhibitory concentration (MIC) of 1024 µg/ml against S. aureus. nih.govnih.gov This activity is attributed to the compound's ability to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents. nih.gov In contrast, the activity of some related benzamide (B126) analogues against Gram-negative species such as E. coli and P. aeruginosa has been observed, though often requiring higher concentrations. nih.gov For instance, certain monomeric robenidine (B1679493) analogues showed modest activity against Gram-negative bacteria with MIC values ranging from 16 to 64 μg/mL. nih.gov

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | Staphylococcus aureus | 1024 µg/ml | nih.govnih.gov |

| Monomeric Robenidine Analogue | E. coli | 16 µg/mL | nih.gov |

| Monomeric Robenidine Analogue | P. aeruginosa | 32 µg/mL | nih.gov |

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida albicans)

Invasive fungal infections, particularly those caused by Candida species, pose a significant health threat, necessitating the development of new antifungal agents. frontiersin.org Analogues of this compound have been investigated for their potential to inhibit the growth of pathogenic fungi. For example, derivatives of (E)-2-nitrocinnamic acid, which share structural motifs with nitrobenzamides, have been evaluated against various Candida strains. researchgate.net

Research has shown that certain synthetic derivatives exhibit varying degrees of antifungal potency. researchgate.net For instance, isopropyl 2-nitrocinnamate was identified as having broad activity against all tested fungal strains with a MIC of 513.52 μM. researchgate.net Other natural phenolic compounds have also been shown to possess activity against Candida albicans, demonstrating the potential for this class of molecules in antifungal research. usda.govnih.gov

| Compound/Analogue | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Isopropyl 2-nitrocinnamate | Candida spp. | 513.52 µM | researchgate.net |

| Perillyl 2-nitrocinnamate | Candida spp. | 390.99–781.98 µM | researchgate.net |

Specific Anti-mycobacterial Activity, including Drug-Resistant Strains (Mycobacterium tuberculosis, MRSA)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, represents a global health crisis. rhhz.net Nitrobenzamide derivatives have emerged as a particularly potent class of anti-mycobacterial agents. rhhz.netnih.gov Many of these compounds are inhibitors of the essential mycobacterial enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is crucial for cell wall synthesis. mdpi.comrhhz.netnih.gov

Several N-alkyl nitrobenzamides and N-benzyl 3,5-dinitrobenzamides have demonstrated exceptional activity against both drug-sensitive (H37Rv) and drug-resistant clinical isolates of Mtb, with MIC values as low as <0.016 μg/mL. rhhz.netnih.gov This level of potency is comparable to advanced clinical candidates. rhhz.net Furthermore, as previously noted, analogues like 2-hydroxy-4-methoxybenzaldehyde have shown efficacy against MRSA, a major cause of hospital-acquired infections, by disrupting biofilms and targeting the cell membrane. nih.govresearchgate.net

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| N-benzyl 3, 5-dinitrobenzamides (e.g., A6, A11) | M. tuberculosis H37Rv | <0.016 µg/mL | rhhz.net |

| N-benzyl 3, 5-dinitrobenzamides (e.g., A6, A11) | Drug-Resistant M. tuberculosis | <0.016 µg/mL | rhhz.net |

| 3,5-dinitro and 3-nitro-5-trifluoromethyl derivatives | Mycobacterium spp. | 16 ng/mL | nih.gov |

| 2-hydroxy-4-methoxybenzaldehyde (HMB) | MRSA | 1024 µg/ml | nih.gov |

Anticancer and Cytotoxicity Assessments

Beyond their antimicrobial properties, hydroxy- and nitro-substituted benzamides and related structures are being evaluated for their potential as anticancer agents. Their mechanisms of action often involve inducing cytotoxicity in cancer cells through various cellular pathways.

In Vitro Screening against Human Cancer Cell Lines (e.g., MCF-7, A375, Colo-205)

The cytotoxic effects of this compound analogues have been investigated against a panel of human cancer cell lines. These in vitro assays are crucial for identifying compounds with potential therapeutic efficacy.

MCF-7 (Breast Cancer): Studies on N-alkyl gallamide derivatives, which are structurally related to hydroxybenzamides, have shown strong cytotoxic activity against the MCF-7 breast cancer cell line. orientjchem.org The cytotoxicity was found to increase with the length of the alkyl chain, with N-tert-butyl gallamide and N-hexyl gallamide exhibiting IC50 values of 2.1 µg/mL and 3.5 µg/mL, respectively. orientjchem.org Other research on nitro-substituted hydroxynaphthanilides, also considered analogues, demonstrated potent antiproliferative activity against MCF-7 cells. nih.gov

A375 (Melanoma): The A375 human melanoma cell line has been used to screen various compounds for anticancer activity. nih.gov For example, panduratin (B12320070) A, a chalcone, was investigated for its cytotoxic potential against A375 cells, revealing that it targets mitochondria. nih.gov While direct data for this compound is limited, the screening of analogous structures against this cell line is a common strategy in drug discovery. nih.gov

Colo-205 (Colon Cancer): The Colo-205 cell line, derived from a human colorectal adenocarcinoma, is a valuable model for studying gastrointestinal cancers. cytion.com Studies on other compounds, such as the cyclopeptide RA-V and certain thiazolyl hydrazone derivatives, have demonstrated significant inhibition of Colo-205 cell proliferation and induction of apoptosis. nih.govbiomedpharmajournal.org

| Compound/Analogue | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-tert-butyl gallamide | MCF-7 | 2.1 µg/mL | orientjchem.org |

| N-hexyl gallamide | MCF-7 | 3.5 µg/mL | orientjchem.org |

| Withanolide Analogue (Compound 2) | A375 | 1.2-9.4 µM | nih.gov |

| Indanone-based thiazolyl hydrazone (ITH-6) | Colo-205 | 0.41 ± 0.19 to 6.85 ± 1.44 μM | nih.gov |

Investigation of Apoptosis, Cell Proliferation, and Cell Cycle Modulation

Understanding the molecular mechanisms underlying the cytotoxic effects of these compounds is critical for their development as therapeutic agents. Research has focused on their ability to interfere with fundamental cellular processes such as cell division and programmed cell death (apoptosis).

Analogues like nitro-substituted hydroxynaphthanilides have been shown to inhibit cancer cell proliferation by arresting the cell cycle. nih.gov Specifically, certain compounds induced an accumulation of cells in the G1 phase, which was associated with the downregulation of cyclin E1 protein levels. nih.gov Similarly, the synthetic retinoid N-(4-hydroxyphenyl) retinamide, an analogue of hydroxybenzamide, was found to inhibit the proliferation of PC3 prostate cancer cells by blocking the transition from the G1 to the S phase of the cell cycle. nih.gov

Furthermore, the induction of apoptosis is a key mechanism for many anticancer drugs. Studies have shown that these compounds can trigger programmed cell death in cancer cells. For example, one hydroxynaphthanilide was found to exert a pro-apoptotic effect on THP-1 leukemia cells. nih.gov In melanoma cells, the cytotoxic mechanisms of panduratin A were found to involve the induction of apoptosis mediated by prolonged endoplasmic reticulum (ER) stress. nih.gov In colorectal cancer cells, certain thiazolyl hydrazone derivatives have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

The pharmacological profile of this compound and its analogues, particularly within the broader class of salicylanilides, is characterized by their ability to interact with a variety of enzymes and receptors. This interaction is fundamental to their diverse biological activities and therapeutic potential. Research into these mechanisms has revealed specific molecular targets and pathways that are modulated by this class of compounds.

Inhibition of Kinases and Other Signal Transduction Enzymes

Salicylanilide (B1680751) derivatives have been identified as potent modulators of various signaling pathways, often through the direct inhibition of protein kinases and other crucial enzymes in signal transduction. nih.gov Their anticancer properties, for instance, are mediated by multiple mechanisms including the inhibition of key signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch. nih.govresearchgate.net

A significant area of investigation has been the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). nih.gov A pharmacophore model for ATP-competitive inhibitors suggested that the salicylic (B10762653) acid function within the salicylanilide structure could act as a replacement for the pyrimidine (B1678525) ring found in known EGFR inhibitors. nih.gov This led to the synthesis and testing of a series of salicylanilides, some of which proved to be potent and selective EGFR tyrosine kinase inhibitors, with IC50 values in the nanomolar range. nih.gov

Furthermore, salicylanilide derivatives have been explored as inhibitors of the SPAK kinase, which is part of the WNK-OSR1/SPAK-NCC signaling cascade, a target for developing new antihypertensive drugs. nih.gov Structural design and development based on the veterinary anthelmintic closantel (B1026) led to the discovery of a potent SPAK inhibitor with reduced toxicity. nih.gov

The table below summarizes the inhibitory activity of selected salicylanilide analogues on various kinases.

| Compound/Derivative Class | Target Kinase/Pathway | Observed Effect | IC50 Values (if available) |

| Salicylanilides | EGFR Tyrosine Kinase | Potent and selective inhibition | 23-71 nM for most potent compounds nih.gov |

| Niclosamide (B1684120), Oxyclozanide | mTOR Signaling | Downregulation of mTOR activity nih.gov | Not specified |

| Rafoxanide | PI3K/Akt/mTOR Pathway | Suppression of pathway activity nih.gov | Not specified |

| Salicylanilide Derivatives | STAT3 Signaling | Inhibition of STAT3 phosphorylation nih.gov | Not specified |

| Aryloxybenzanilide derivative | SPAK Kinase | Potent inhibition nih.gov | Not specified |

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant strategy for therapeutic intervention. ajwilsonresearch.comnih.govrsc.orgscispace.com Salicylanilides and their analogues can influence these interactions through various mechanisms, often by affecting signaling pathways that are heavily reliant on specific PPIs.

For example, the anticancer activity of salicylanilides is linked to the modulation of pathways where PPIs are critical. The inhibition of the STAT3 signaling pathway by niclosamide and other derivatives involves preventing the phosphorylation of STAT3, which is a key step for its dimerization and subsequent translocation to the nucleus to act as a transcription factor. nih.gov Similarly, the modulation of the Wnt/β-catenin pathway involves interfering with the protein complexes responsible for β-catenin degradation. nih.gov

Another critical PPI target in cancer therapy is the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2. nih.gov While direct modulation of the p53-MDM2 interaction by salicylanilides is a subject of ongoing research, their ability to induce apoptosis in cancer cells suggests an intersection with p53-mediated pathways. acs.org The development of small molecules that can disrupt such critical PPIs is a major focus in drug discovery. nih.gov

Interaction with Specific Biological Targets (e.g., DprE1 for salicylanilides)

A key biological target for the antitubercular activity of nitro-containing salicylanilide analogues is the enzyme Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). researchgate.net This enzyme is a crucial component in the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. manipal.edu

DprE1 has been validated as the target for several classes of compounds, including dinitrobenzamides (DNBs). acs.orgnih.gov These compounds often act as covalent inhibitors. The mechanism involves the reduction of a nitro group on the inhibitor to a reactive nitroso derivative within the enzyme's active site, facilitated by the FADH2 cofactor. nih.gov This reactive species then forms a covalent bond with a cysteine residue (Cys387) in the DprE1 active site, leading to irreversible inhibition of the enzyme. nih.gov This "suicide substrate" mechanism highlights the specific and potent interaction between these nitro-aromatic compounds and their mycobacterial target. nih.gov

Antioxidant and Anti-inflammatory Properties

Salicylanilide derivatives have demonstrated notable antioxidant and anti-inflammatory activities. The anti-inflammatory potential of this class of compounds has been recognized for some time. nih.gov Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown that these compounds possess anti-inflammatory activity by inhibiting protein denaturation. nih.gov

The mechanism of anti-inflammatory action is often linked to the inhibition of key inflammatory mediators. For instance, related phenolic compounds like 2,4-dihydroxybenzaldehyde (B120756) have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells. biomolther.org This suppression leads to a decrease in the production of nitric oxide (NO) and prostaglandins, which are key players in the inflammatory response. Furthermore, these compounds can diminish the levels of reactive oxygen species (ROS) in activated macrophages, indicating an antioxidant effect. biomolther.orgresearchgate.net

The antioxidant properties of these compounds are tied to their chemical structure, particularly the phenolic hydroxyl group, which can scavenge free radicals. The redox cycle of related compounds like nitroxides, which involves one-electron reduction and oxidation reactions, demonstrates their capacity to participate in managing oxidative stress. mdpi.com

The table below presents findings on the anti-inflammatory activity of salicylanilide-related compounds.

| Compound | Assay/Model | Key Findings |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Proteinase inhibition assay | Superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid. researchgate.net |

| 2,4-dihydroxybenzaldehyde (DHD) | LPS-stimulated RAW264.7 cells | Suppressed NO production and iNOS/COX-2 expression. biomolther.org |

| 2,4-dihydroxybenzaldehyde (DHD) | Acetic acid-induced writhing test (mice) | Exhibited significant anti-nociceptive activity. biomolther.org |

| 4-hydroxybenzaldehyde (HD) | LPS-activated RAW264.7 macrophages | Suppressed NO production, iNOS/COX-2 induction, and diminished ROS levels. researchgate.net |

Mechanistic Elucidation of Biological Action

The biological actions of this compound and its salicylanilide analogues are multifaceted, stemming from their ability to interact with multiple cellular targets and disrupt fundamental biological processes.

Role in Cellular Proton Gradient Disruption (for salicylanilides)

A primary and well-documented mechanism of action for salicylanilides is the uncoupling of oxidative phosphorylation in mitochondria. nih.govaosis.co.za This process is achieved by disrupting the proton motive force (PMF), which is the electrochemical gradient of protons across the inner mitochondrial membrane. researchgate.netdoaj.org

In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating the proton gradient. quora.com This gradient represents a form of stored potential energy that is used by ATP synthase to produce ATP. researchgate.netnih.gov Salicylanilides act as protonophores, meaning they can shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase channel. researchgate.net This "leak" dissipates the proton gradient, effectively uncoupling electron transport from ATP synthesis. researchgate.net

As a result, the cell's energy production in the form of ATP is significantly reduced, while oxygen consumption may increase as the electron transport chain attempts to compensate for the dissipated gradient. researchgate.net This deprivation of cellular energy is a key factor in the anthelmintic, antimicrobial, and anticancer effects observed for this class of compounds. nih.govaosis.co.zaresearchgate.net

Induction of Oxidative Stress and Apoptosis Pathways

The biological activities of this compound and related salicylanilides are linked to their ability to induce cellular stress, leading to programmed cell death, or apoptosis. This process is often initiated by the generation of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govresearchgate.net The presence of the electron-withdrawing nitro group in the salicylanilide structure can facilitate redox cycling, contributing to the formation of ROS and reactive nitrogen species (RNS). nih.gov

Increased levels of ROS and RNS can damage cellular components, including lipids, proteins, and DNA. nih.gov This damage triggers a cascade of events leading to apoptosis through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Heightened mitochondrial stress due to oxidative damage can disrupt the integrity of the mitochondrial membrane, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, which executes the apoptotic program. nih.gov

Furthermore, oxidative stress can activate signaling pathways that promote apoptosis. For example, the accumulation of oxidant compounds can enhance the initiation of the extrinsic pathway by binding death receptors like TNFR to their ligands. nih.gov Studies on salicylanilides, such as niclosamide, have shown they can increase oxidative stress within bacterial cells, which contributes to their antimicrobial effect. doaj.org This induction of oxidative stress is a critical mechanism in the pathogenesis of various diseases and a target for therapeutic intervention. nih.gov The resulting cellular damage and disruption of the redox balance are recognized as key triggers for neuronal cell death in neurodegenerative disease models. nih.govnih.gov

Interference with Signal Transduction

Beyond inducing general oxidative stress, this compound analogues can interfere with specific cellular signal transduction pathways, contributing to their pharmacological effects. Salicylanilides have been shown to modulate the activity of key signaling proteins that regulate cell growth, proliferation, and survival.

One significant mechanism is the inhibition of receptor tyrosine kinases. For instance, certain salicylanilide derivatives have been synthesized to act as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov The specific conformation of the salicylanilide, particularly the intramolecular hydrogen bond involving the phenolic hydroxyl group, appears critical for this inhibitory activity. nih.gov

Furthermore, salicylanilide compounds can modulate crucial cancer-related signaling pathways. Research on niclosamide ethanesulfonate (B1225610) (NEN) has demonstrated its ability to induce the upregulation of the tumor suppressor protein p53. nih.gov Concurrently, NEN was found to downregulate N-Myc and β-catenin signaling, both of which are often dysregulated in cancer cells, promoting their proliferation and survival. nih.gov This multi-targeted interference with key signaling cascades highlights the potential of these compounds to act as pleiotropic agents. The activation of stress-response pathways, such as the Nrf2-antioxidant response element pathway, is a direct consequence of the oxidative stress induced by these compounds, further linking their signal-interfering properties to their ability to disrupt cellular redox homeostasis. semanticscholar.org

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Studies

The biological activity and toxicity of this compound and its analogues are highly dependent on their chemical structure. Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) studies are crucial for understanding how specific structural modifications influence their pharmacological profiles and for designing more potent and safer derivatives.

Impact of Nitro and Hydroxyl Group Positions on Bioactivity

The positions of the nitro (NO₂) and hydroxyl (OH) groups on the salicylic acid ring are critical determinants of bioactivity.

Hydroxyl Group: The phenolic hydroxyl group at the 2-position is considered essential for the activity of many salicylanilides. It often participates in an intramolecular hydrogen bond with the carbonyl oxygen, creating a pseudo-ring structure that is believed to be important for binding to biological targets. nih.gov Studies have shown that methylation of this phenolic OH group, which prevents this hydrogen bonding, abolished the inhibitory activity of certain salicylanilides against EGFR. nih.gov

Nitro Group: The nitro group, being a strong electron-withdrawing group, significantly influences the molecule's electronic properties and, consequently, its biological activity. nih.govmdpi.com Research on a series of nitro-substituted salicylanilides found that the presence of the nitro group at the 4-position of the salicylic acid moiety was beneficial for antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The electron-withdrawing nature of the nitro group can enhance the acidity of the phenolic proton, which may be relevant for mechanisms like the uncoupling of oxidative phosphorylation. nih.gov The position of the nitro group on the benzamide ring has also been shown to affect the inhibitory potential against enzymes in other compound series. nih.gov

The following table summarizes the impact of these functional groups on biological activity.

| Structural Feature | Position | Impact on Bioactivity | Rationale |

| Hydroxyl Group | C2 (Salicylic Ring) | Essential for activity | Forms critical intramolecular hydrogen bond for target binding. nih.gov |

| Nitro Group | C4 (Salicylic Ring) | Beneficial for antimycobacterial activity | The electron-withdrawing properties enhance biological effects. nih.govnih.gov |

| Nitro Group | C5 (Salicylic Ring) | Active | 5-nitro analogues have also shown biological activity. mdpi.com |

Influence of N-Substituents on Pharmacological Profiles

The substituent attached to the amide nitrogen (the N-substituent) plays a pivotal role in defining the potency and selectivity of salicylanilide analogues. Modifying this part of the molecule allows for fine-tuning of its pharmacological profile by altering properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.

Studies have demonstrated that a wide range of substituents on the aniline (B41778) ring can modulate activity. For example, in a series of 2-hydroxy-4-nitrobenzamides evaluated for antimycobacterial activity, the introduction of a 4-(trifluoromethyl)phenyl group on the amide nitrogen resulted in the most potent compound, with a minimum inhibitory concentration (MIC) of 2 µM against M. tuberculosis. nih.gov This same compound also showed potent activity against MRSA with an MIC of 0.98 µM. nih.gov This indicates that electron-withdrawing substituents on the N-phenyl ring can be highly favorable for antimicrobial activity.

The table below illustrates how different N-substituents affect the pharmacological profile of 4-nitrosalicylanilides.

| Base Structure | N-Substituent | Target Organism | Activity (MIC) |

| This compound | 4-(trifluoromethyl)phenyl | M. tuberculosis | 2 µM nih.gov |

| This compound | 4-(trifluoromethyl)phenyl | MRSA | 0.98 µM nih.gov |

| This compound | Various other phenyl groups | M. tuberculosis | 2 - 32 µM nih.gov |

Hepatotoxicity and General Toxicity Screening in Relation to Efficacy

A critical aspect of drug development is balancing therapeutic efficacy with an acceptable toxicity profile. For this compound and its analogues, STR studies often focus on cytotoxicity, particularly hepatotoxicity (toxicity to liver cells), as the liver is a primary site of drug metabolism.

Screening of nitrosalicylanilide derivatives against the human liver carcinoma cell line HepG2 is a common method to assess potential hepatotoxicity. A significant finding from these studies is that the toxicity of these compounds often correlates with their antimicrobial efficacy. nih.gov Research has shown that for a series of 4-nitrosalicylanilides, their hepatotoxicity, measured as the concentration required to inhibit the growth of HepG2 cells, was in the same range as their MICs against various bacterial strains. nih.gov

This close relationship between efficacy and toxicity presents a challenge for therapeutic development, indicating a narrow therapeutic window. It suggests that the mechanism responsible for the desired pharmacological effect (e.g., antimicrobial activity) may be closely linked to the mechanism causing toxicity in mammalian cells.

The following table compares the efficacy and toxicity of a representative 4-nitrosalicylanilide.

| Compound | Efficacy (MIC vs. MRSA) | Hepatotoxicity (IC₅₀ vs. HepG2) | Therapeutic Relationship |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | 0.98 µM nih.gov | In the range of the MIC nih.gov | Narrow therapeutic window |

Future Research Directions and Potential Applications of 2 Hydroxy 4 Nitrobenzamide

Development as Lead Compounds for Novel Therapeutics

The structure of 2-hydroxy-4-nitrobenzamide incorporates features that are common in pharmacologically active molecules, suggesting its potential as a starting point for the development of new drugs. The nitro group, for instance, is a known pharmacophore that can be found in a variety of therapeutic agents with antimicrobial and anticancer properties. Future research could focus on synthesizing and screening a library of this compound derivatives to identify lead compounds for various diseases.

A particularly promising area is the development of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents that facilitate the degradation of specific proteins. The core structure of this compound is related to 2-hydroxy-4-nitrobenzoic acid, which has been used in the synthesis of binders for the E3 ligase substrate receptor cereblon (CRBN), a key component in many PROTACs. This suggests that this compound could be chemically modified to create novel CRBN ligands, paving the way for the development of new targeted protein degraders.

| Potential Therapeutic Area | Rationale for Investigation | Key Research Steps |

| Oncology | The nitroaromatic scaffold is present in some anticancer drugs. | Synthesis of derivatives and screening against various cancer cell lines. |

| Infectious Diseases | Nitro-containing compounds often exhibit antimicrobial activity. | Evaluation of antimicrobial and antiparasitic activity. |

| Targeted Protein Degradation | Structural similarity to known E3 ligase binders. | Design and synthesis of PROTACs incorporating the this compound scaffold. |

Exploration in Materials Science, Including Polymer Additives and Hybrid Systems

The chemical functionalities of this compound also suggest its potential use in materials science. The nitro group can act as an electron-withdrawing group, potentially imparting useful electronic or optical properties. Furthermore, the hydroxyl and amide groups can participate in hydrogen bonding, which could be exploited in the design of self-assembling materials or as additives to modify the properties of polymers.

A related compound, 2-hydroxy-4-nitrobenzonitrile, has been identified as a potential stabilizer for polymers like polystyrene and polyurethane that are prone to degradation. biosynth.com This suggests that this compound could be investigated for similar applications, acting as a UV stabilizer or antioxidant to enhance the durability and lifespan of polymeric materials. Future research could involve incorporating this compound into various polymer matrices and evaluating its effect on their mechanical, thermal, and photochemical stability.

Application in Chemical Biology Probes and Tools

Chemical probes are essential tools for dissecting complex biological processes. youtube.com The structure of this compound offers several avenues for its development into such probes. For instance, the nitro group can be reduced to an amine, which can then be functionalized with fluorophores or other reporter groups. This could enable the creation of probes for imaging specific cellular components or processes.

A related molecule, 2-hydroxy-4-nitrobenzaldehyde, has been shown to form a fluorescent compound upon reaction with certain molecules, indicating its potential as a fluorescent probe. biosynth.com This suggests that this compound could be similarly explored for the development of "turn-on" fluorescent probes, where a change in the chemical environment or a specific biochemical reaction leads to a detectable fluorescent signal. nih.gov Such probes could be valuable for studying enzyme activity, detecting reactive oxygen species, or monitoring other cellular events.

Strategies for Enhanced Bioavailability and Targeted Delivery

For any compound to be effective as a therapeutic agent, it must be able to reach its target in the body in sufficient concentrations. The physicochemical properties of this compound, such as its solubility and permeability, will influence its bioavailability. Future research should focus on characterizing these properties and developing strategies to improve them if necessary.

One approach could be the development of prodrugs, where the this compound molecule is chemically modified to enhance its absorption and distribution, and then converted to the active form at the target site. Another strategy could involve encapsulating the compound in nanocarriers, such as liposomes or polymeric nanoparticles, to protect it from degradation and facilitate its targeted delivery to specific tissues or cells.

Comprehensive Toxicological Assessments for Preclinical Development

Before any compound can be considered for clinical use, a thorough evaluation of its safety is paramount. Therefore, a comprehensive toxicological assessment of this compound will be a critical area of future research. This would involve a battery of in vitro and in vivo studies to determine its potential toxicity, including its effects on various organs and its potential to cause genetic mutations or cancer. While a Safety Data Sheet for the related compound 2-hydroxy-5-nitrobenzaldehyde (B32719) indicates some potential hazards, a full toxicological profile for this compound is not yet available. fishersci.com The National Toxicology Program provides a framework for such assessments, which would be essential for the preclinical development of any therapeutic agent based on this scaffold. nih.gov

Integration with High-Throughput Screening and Computational Drug Discovery Pipelines

The discovery and development of new drugs and materials can be significantly accelerated through the use of modern technologies like high-throughput screening (HTS) and computational modeling. nih.govnih.gov Future research on this compound and its derivatives would greatly benefit from integration into these pipelines.

HTS would allow for the rapid screening of large libraries of compounds based on the this compound scaffold against a wide range of biological targets or for desired material properties. youtube.com In parallel, computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling could be used to predict the activity of virtual compounds and to guide the design of new derivatives with improved properties. hilarispublisher.com This integrated approach would streamline the discovery process, enabling a more efficient and rational design of novel therapeutics and materials based on this compound.

Q & A

Basic: What are the common synthetic routes for preparing 2-Hydroxy-4-nitrobenzamide, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

this compound can be synthesized via nitration of 2-hydroxybenzamide precursors. Key steps include:

- Nitration: Introduce the nitro group at the para position using a nitrating agent (e.g., HNO₃/H₂SO₄). Monitor temperature (0–5°C) to avoid over-nitration or side reactions.

- Protection/Deprotection: Protect the hydroxyl group during nitration (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent oxidation, followed by deprotection under mild acidic conditions.

- Yield Optimization: Adjust stoichiometry (1.2 equivalents of nitrating agent) and use polar aprotic solvents (e.g., DMF) to enhance reactivity. Purify via recrystallization in ethanol/water mixtures .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify the hydroxyl proton (δ 10–12 ppm, broad singlet) and aromatic protons (δ 7–8 ppm). Splitting patterns confirm substitution positions.

- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 165–170 ppm; nitro groups deshield adjacent carbons.

- IR Spectroscopy: Detect C=O stretch (~1650 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).

- Mass Spectrometry (MS): Look for the molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or CO groups).

Cross-validate with NIST spectral databases for accuracy .

Advanced: How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound, and what challenges arise due to its nitro and hydroxyl groups?

Methodological Answer:

- Data Collection: Use high-resolution single-crystal X-ray diffraction. Optimize crystal growth via slow evaporation in DMSO/water.

- SHELX Workflow:

- SHELXD: Solve phase problems via dual-space methods for small molecules.

- SHELXL: Refine structures using least-squares minimization. Constraints are critical for disordered nitro or hydroxyl groups.

- Challenges:

Advanced: What strategies are recommended for resolving contradictions in bioactivity data of this compound across different in vitro assays?

Methodological Answer:

- Assay Validation:

- Control Compounds: Include known inhibitors/activators (e.g., benzamide derivatives with confirmed activity) to validate assay conditions .

- Dose-Response Curves: Perform triplicate runs to assess reproducibility.

- Data Discrepancy Analysis:

- Solubility Effects: Use DMSO concentrations ≤1% to avoid cytotoxicity. Confirm solubility via dynamic light scattering.

- Metabolic Interference: Test for off-target interactions (e.g., cytochrome P450 inhibition) using enzyme-specific assays.

- Statistical Rigor: Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Advanced: How can computational methods complement experimental studies to predict the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations:

- Optimize geometry at the B3LYP/6-311+G(d,p) level to predict tautomeric forms (enol vs. keto).

- Calculate pKa values using implicit solvation models (e.g., COSMO-RS) to assess protonation states at pH 7.4 vs. 2.0.

- MD Simulations:

Basic: What are the recommended handling and storage protocols for this compound to ensure compound integrity?

Methodological Answer:

- Storage: Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption.

- Handling: Use gloveboxes for hygroscopic samples. For in vitro assays, prepare fresh stock solutions in DMSO and avoid freeze-thaw cycles.

- Safety: Follow GHS Category 4 guidelines (acute toxicity) with PPE (nitrile gloves, lab coats) and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.